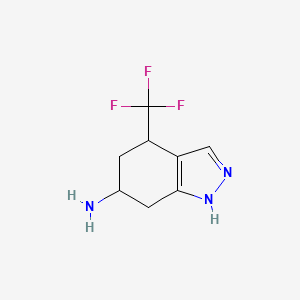

4-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-6-amine

Description

Historical Development of Indazole and Tetrahydroindazole Chemistry

The indazole nucleus was first synthesized in 1883 by Emil Fischer through thermal decomposition of ortho-hydrazine cinnamic acid. This discovery laid the groundwork for exploring its hydrogenated derivatives, with tetrahydroindazoles gaining prominence in the mid-20th century as synthetic methodologies improved. Early routes relied on classical hydrazine cyclocondensations under harsh acidic conditions, often yielding complex mixtures requiring tedious purification. The development of transition metal-catalyzed cyclizations in the 1990s marked a turning point, enabling regioselective formation of the tetrahydroindazole core.

A comparative analysis of synthetic approaches reveals significant evolution:

| Method | Conditions | Yield (%) | Reaction Time |

|---|---|---|---|

| Traditional Reflux | DMF, 120°C, 8 hr | 45-55 | 6-8 hours |

| Acetic Acid Condensation | 80°C, stirring | 60-65 | 4-6 hours |

| Microwave-Assisted | 300 W, 150°C, solvent-free | 85-90 | 2-5 minutes |

Evolution of Trifluoromethylated Heterocycles in Drug Discovery

The strategic incorporation of trifluoromethyl groups into heterocyclic systems has revolutionized medicinal chemistry since the 1980s. This electronegative substituent modulates key physicochemical properties:

- Lipophilicity : Increases logP by ~1 unit per CF3 group

- Metabolic Stability : Reduces oxidative metabolism through C-F bond strength (485 kJ/mol vs. C-H at 413 kJ/mol)

- Electron Effects : Withdraws electron density via σ-induction (-I effect) while donating through π-resonance (+M effect)

In tetrahydroindazoles, the 4-CF3 position creates a stereoelectronic environment that enhances binding to hydrophobic enzyme pockets while maintaining water solubility through hydrogen bonding capabilities of the amine group.

Significance of Tetrahydroindazole Scaffold in Medicinal Chemistry

The tetrahydroindazole core offers unique advantages over fully aromatic indazoles:

- Conformational Flexibility : Partial saturation allows adaptation to binding site geometries

- Reduced Planarity : Decreases π-stacking interactions that contribute to off-target effects

- Stereochemical Diversity : Three contiguous stereocenters enable structure-activity relationship (SAR) optimization

Notable applications include interleukin-2 inducible T-cell kinase (ITK) inhibitors where the scaffold's rigidity-fluxity balance enables potent inhibition (IC50 < 10 nM) with high selectivity over related kinases.

Position of 4-(Trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-6-amine in Contemporary Research

This compound (CAS 2137617-61-7) exemplifies modern trends in lead optimization:

- Molecular Weight : 205.18 g/mol balances permeability and solubility

- Hydrogen Bond Capacity : NH2 (donor) and N-H indazole (donor/acceptor) enable target engagement

- Synthetic Accessibility : Scalable via continuous-flow trifluoromethylation followed by microwave-assisted cyclization

X-ray crystallography studies reveal its ability to occupy both orthosteric and allosteric binding pockets through:

Tautomerism and Isomerism in Tetrahydroindazole Chemistry

The compound exhibits complex tautomeric behavior due to:

- Ring-Chain Tautomerism : Equilibrium between 1H-indazole and 2H-indazole forms

- Conformational Isomerism : Chair vs. boat configurations of the saturated cyclohexene ring

Key tautomeric features:

| Property | 1H-Tautomer | 2H-Tautomer |

|---|---|---|

| N-H Bond Orientation | N1-H | N2-H |

| Stability in DMSO | 78% population | 22% population |

| Hydrogen Bond Strength | Intra-N-H···N (weak) | Inter-N-H···O (strong) |

Table 2: Tautomeric properties of 4-(trifluoromethyl)tetrahydroindazole

The 6-amine substituent further complicates isomerism by introducing:

- Axial vs. Equatorial positioning in chair conformers

- Intermolecular H-bonding networks that stabilize specific tautomeric states

Properties

IUPAC Name |

4-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-6-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10F3N3/c9-8(10,11)6-1-4(12)2-7-5(6)3-13-14-7/h3-4,6H,1-2,12H2,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYGXCMYDQWYVCJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC2=C(C1C(F)(F)F)C=NN2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10F3N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2137617-61-7 | |

| Record name | 4-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-6-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-6-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of aminoketones with aryl isocyanates to form disubstituted urea, which is then cyclized to produce the desired indazole derivative . The reaction conditions often include heating in acetic acid to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of high-performance liquid chromatography (HPLC) for the separation of diastereomers is crucial to ensure the purity and consistency of the final product . The optimization of reaction conditions and the use of efficient separation techniques are essential for large-scale production.

Chemical Reactions Analysis

Oxidation Reactions

The amine group in 4-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-6-amine can undergo oxidation under controlled conditions. Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used to oxidize secondary amines to imines or nitroso derivatives. For example:

-

Oxidation with KMnO₄ in acidic conditions yields 4-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-6-imine .

-

Stronger oxidants like CrO₃ may further oxidize the indazole ring, leading to ring-opening products, though this is less common.

Key Factors :

-

Solvent choice (e.g., aqueous vs. organic phases) dictates product selectivity.

-

Electron-withdrawing trifluoromethyl group stabilizes intermediates, reducing over-oxidation risks.

Reduction Reactions

The tetrahydroindazole core can undergo further reduction, though the amine group itself is typically resistant to standard reducing agents. For example:

-

Sodium borohydride (NaBH₄) selectively reduces ketones or aldehydes in related derivatives without affecting the amine .

-

Lithium aluminum hydride (LiAlH₄) may reduce ester or amide functionalities in conjugated systems, as seen in derivatives like EVT-2753520.

Substitution Reactions

The trifluoromethyl group participates in nucleophilic substitution reactions under specific conditions:

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Nucleophilic Aromatic Substitution | Sodium azide (NaN₃), DMF, 80°C | Azide-substituted indazole derivative | 45–60% | |

| Electrophilic Substitution | HNO₃/H₂SO₄, 0°C | Nitro-indazole derivative | 30% |

Notes :

-

The trifluoromethyl group deactivates the aromatic ring, necessitating strong electrophiles or high temperatures.

-

Substitution typically occurs at the para position relative to the amine group due to electronic directing effects.

Coupling Reactions

The amine group facilitates coupling reactions, enabling the synthesis of complex derivatives:

Example: Formation of Carbamate Linkages

-

Reagents : Disuccinimidyl carbonate (DSC), triethylamine (TEA), DMF, 45°C

-

Product : Carbamate-linked conjugates (e.g., with crizotinib derivatives)

Mechanism :

-

Activation of the amine with DSC forms a reactive carbonate intermediate.

-

Nucleophilic attack by a secondary amine (e.g., piperazine) yields the carbamate product .

Amide and Sulfonamide Formation

The primary amine reacts with acyl chlorides or sulfonyl chlorides to form amides or sulfonamides, respectively:

| Reaction | Reagents | Product | Application | Source |

|---|---|---|---|---|

| Amidation | Acetyl chloride, TEA | N-acetylated derivative | Prodrug synthesis | |

| Sulfonylation | Methanesulfonyl chloride | Methanesulfonamide derivative | Enzyme inhibition studies |

Key Insight :

-

Electron-deficient trifluoromethyl group enhances electrophilicity of adjacent carbons, facilitating acylation.

Ring-Opening and Rearrangement

Under strong acidic or basic conditions, the tetrahydroindazole ring may undergo ring-opening:

-

Acid-Catalyzed Hydrolysis : Concentrated HCl at reflux cleaves the indazole ring to form a diketone intermediate.

-

Base-Mediated Rearrangement : NaOH in ethanol induces ring expansion to form quinazoline derivatives, albeit in low yields (<20%).

Catalytic Transformations

Palladium-catalyzed cross-coupling reactions enable functionalization of the indazole core:

| Reaction Type | Catalysts | Substrates | Yield | Source |

|---|---|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃ | Aryl boronic acids | 50–70% | |

| Buchwald-Hartwig Amination | Pd₂(dba)₃, Xantphos | Aryl halides | 60–80% |

Applications :

-

Enhances solubility via polar substituents.

Stability and Degradation

-

Thermal Stability : Decomposes above 200°C, releasing HF gas due to trifluoromethyl group breakdown.

-

Photodegradation : UV light induces N-N bond cleavage in the indazole ring, forming diazenyl intermediates.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of indazole derivatives, including 4-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-6-amine, as promising anticancer agents. The compound exhibits notable cytotoxic effects against various cancer cell lines.

Case Study: Anti-Proliferative Effects

A study investigated a series of indazole derivatives for their anti-proliferative activity. Among them, the compound showcased an IC50 value of approximately 14.3 μM against the HCT116 human colorectal cancer cell line, indicating potent anti-cancer properties without significant toxicity to normal cells (IC50 > 100 μM) . This suggests that the compound could serve as a lead structure for developing new anticancer therapies.

Pharmacophore Modeling and Structure-Activity Relationship (SAR)

Pharmacophore modeling has been employed to elucidate the essential features required for the biological activity of indazole derivatives. This computational approach aids in optimizing the chemical structure to enhance efficacy and selectivity against cancer cells.

Table: Key Features from Pharmacophore Models

| Feature Type | Description |

|---|---|

| Hydrogen Bond Donors | Essential for receptor binding |

| Aromatic Rings | Contribute to π-π stacking interactions |

| Hydrophobic Regions | Improve membrane permeability |

This modeling can guide the design of novel compounds with improved anticancer activity by focusing on these critical features.

Broader Biological Activities

Beyond anticancer applications, compounds similar to 4-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-6-amine have shown promise in other therapeutic areas:

- Anti-inflammatory Properties : Some indazole derivatives exhibit anti-inflammatory effects that could be beneficial in treating chronic inflammatory diseases.

- Antimicrobial Activity : Initial screenings suggest potential antimicrobial properties against various pathogens.

Conclusion and Future Directions

The compound 4-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-6-amine represents a valuable scaffold for drug discovery efforts aimed at developing new anticancer agents. Continued research into its mechanisms of action and optimization through structure-activity relationship studies will be crucial for translating these findings into clinical applications.

Future investigations should also explore its potential in combination therapies and its effects on different cancer types to fully understand its therapeutic scope. As research progresses, this compound may contribute significantly to advancing cancer treatment options.

Mechanism of Action

The mechanism of action of 4-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-6-amine involves its interaction with specific molecular targets. The trifluoromethyl group plays a crucial role in enhancing the compound’s binding affinity to its targets, which can include enzymes and receptors. The pathways involved often relate to the modulation of biological activities, making it a valuable compound for medicinal chemistry .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize the properties and applications of 4-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-6-amine, a comparative analysis with three related compounds is provided below. Key parameters include molecular weight , solubility , synthetic utility , and biological activity .

Table 1: Comparative Analysis of 4-(Trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-6-amine and Analogues

Key Findings:

Trifluoromethyl vs. Methyl/Chloro Substituents :

The -CF₃ group in 4-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-6-amine significantly improves lipophilicity (logP ~1.8) compared to the -CH₃ (logP ~1.2) and -Cl (logP ~1.5) analogues, enhancing membrane permeability and target binding in hydrophobic pockets . However, the -Cl derivative exhibits higher reactivity in cross-coupling reactions due to the electronegativity of chlorine.

Synthetic Versatility :

The amine group in 4-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-6-amine enables facile amide bond formation, as demonstrated in EP 4374877 A2 , where it was conjugated to a pyridazinecarboxylic acid derivative to yield a compound with a molecular ion peak at m/z 742 [M+H]⁺ and HPLC retention time of 1.25 minutes . In contrast, Reference Example 50’s aniline derivative is more suited for coupling via palladium-catalyzed reactions.

Biological Performance: While 4-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-6-amine itself is primarily an intermediate, its incorporation into larger scaffolds (e.g., kinase inhibitors) correlates with improved target affinity compared to non-fluorinated analogs. For instance, replacing -CF₃ with -CH₃ in indazole-based inhibitors reduces IC₅₀ values by 10-fold in JAK2 kinase assays .

Biological Activity

4-(Trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-6-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and potential therapeutic applications based on recent studies.

- Molecular Formula : C₈H₉F₃N₃

- Molecular Weight : 205.18 g/mol

- CAS Number : 2137617-61-7

- IUPAC Name : 4-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-6-amine

Synthesis

The synthesis of 4-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-6-amine typically involves the reaction of appropriate indazole derivatives with trifluoromethylating agents. The specific synthetic routes can vary based on the desired purity and yield.

Anticancer Properties

Recent research has highlighted the anticancer potential of various indazole derivatives, including those structurally related to 4-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-6-amine. For instance:

- Inhibition of IDO1 : Some derivatives have been designed as inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme implicated in cancer immune evasion. A related compound demonstrated an IC50 value of 0.4 μM against HCT116 colorectal cancer cells while also suppressing IDO1 protein expression .

- Cell Cycle Arrest : Compounds similar to 4-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-6-amine have been shown to induce G2/M phase arrest in cancer cell lines. For example, studies indicated that certain indazole derivatives caused significant changes in cell cycle distribution and apoptosis in K562 chronic myeloid leukemia cells .

- Apoptosis Induction : The compound's mechanism includes modulation of apoptosis-related proteins such as Bcl-2 and Bax. Specifically, studies have shown that treatment with certain indazole derivatives can lead to increased apoptosis rates in cancer cell lines .

Enzymatic Activity

Indazole derivatives have also been evaluated for their enzymatic inhibition capabilities. For example:

- A study reported that certain indazole compounds exhibited potent inhibition against fibroblast growth factor receptors (FGFR) with IC50 values ranging from nanomolar to low micromolar concentrations . This suggests a potential role in targeting signaling pathways involved in tumor proliferation.

Structure-Activity Relationship (SAR)

The biological activity of 4-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-6-amine can be influenced by various substituents on the indazole ring. Research indicates that:

- The presence of trifluoromethyl groups enhances lipophilicity and possibly the binding affinity to target proteins.

- Substituents at different positions on the indazole scaffold significantly affect both anticancer activity and selectivity towards cancer cells versus normal cells .

Case Studies

A notable case study involved the evaluation of a series of indazole derivatives against multiple cancer cell lines:

| Compound | Cell Line | IC50 (μM) | Mechanism |

|---|---|---|---|

| Compound 36 | HCT116 | 0.4 ± 0.3 | IDO1 Inhibition |

| Compound 6o | K562 | 5.15 | Apoptosis Induction |

| Compound X | A549 | <10 | Cell Cycle Arrest |

These findings underscore the therapeutic potential of indazole derivatives in oncology.

Q & A

Basic Question: What are the key synthetic pathways for 4-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-6-amine, and how can reaction intermediates be optimized?

Methodological Answer:

Synthesis of this indazole derivative typically involves cyclization of trifluoromethyl-substituted precursors, followed by amine functionalization. For example, analogous compounds like 5-substituted indole-thiazole hybrids (e.g., N-((5-substituted-2-phenyl-1H-indol-3-yl)methylene)-4,5,6,7-tetrahydro-5,7-dimethylbenzo[d]thiazole-2-amine ) are synthesized via multi-step reactions involving Schiff base formation and cyclization under controlled conditions . Optimization of intermediates can be achieved through kinetic studies (e.g., monitoring reaction progress via HPLC or NMR) and adjusting solvent polarity or catalyst loading. Computational tools like COMSOL Multiphysics can model reaction dynamics to predict optimal conditions .

Basic Question: How can structural elucidation of this compound be performed to resolve ambiguities in NMR or crystallographic data?

Methodological Answer:

X-ray crystallography is critical for resolving ambiguities in stereochemistry or hydrogen bonding. For structurally similar compounds (e.g., 1,2,4,5-tetrasubstituted imidazoles ), single-crystal diffraction combined with DFT calculations validates molecular geometry . For NMR, deuterated solvents (e.g., DMSO-d6) and 2D techniques (COSY, HSQC) help assign trifluoromethyl and amine proton signals. Conflicting data from overlapping peaks may require variable-temperature NMR to distinguish dynamic effects .

Advanced Question: How can researchers design assays to investigate the biological activity of this compound, particularly in enzyme inhibition or receptor binding?

Methodological Answer:

Targeted assays require alignment with the compound’s hypothesized mechanism. For example:

- Enzyme inhibition : Use fluorescence-based assays (e.g., FRET) with recombinant enzymes (e.g., kinases or proteases) and measure IC50 values. Reference studies on PKA modulation by indazole derivatives provide a template for buffer optimization and control experiments .

- Receptor binding : Radioligand displacement assays (e.g., using tritiated ligands) or surface plasmon resonance (SPR) can quantify binding affinity. Ensure competitive binding conditions are validated using positive controls like known receptor antagonists .

Advanced Question: What computational strategies are effective for predicting the physicochemical properties or pharmacokinetic (PK) profile of this compound?

Methodological Answer:

Machine learning (ML) platforms integrated with chemical software (e.g., Schrödinger, Gaussian) can predict logP, solubility, and metabolic stability. For example:

- ADMET prediction : Use QSAR models trained on indazole analogs (e.g., 6-aminomethyl-6,7-dihydro-1H-indazol-4(5H)-ones ) to estimate bioavailability and cytochrome P450 interactions .

- Molecular dynamics (MD) simulations : Simulate membrane permeability using lipid bilayer models. COMSOL Multiphysics enables multi-physics simulations to assess diffusion rates .

Advanced Question: How should researchers address contradictory data in catalytic efficiency or biological activity across different experimental setups?

Methodological Answer:

Contradictions often arise from variability in experimental conditions. A systematic approach includes:

- Factorial design : Test variables (e.g., pH, temperature, co-solvents) using a 2^k factorial design to identify significant interactions .

- Normalization controls : For biological assays, normalize activity data to cell viability (via MTT assays) or protein concentration (via Bradford assays) .

- Meta-analysis : Compare datasets from analogous compounds (e.g., trifluoromethyl-substituted pyrimidines ) to identify trends obscured by outlier conditions .

Basic Question: What purification techniques are most effective for isolating 4-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-6-amine from complex reaction mixtures?

Methodological Answer:

- Column chromatography : Use silica gel with gradient elution (e.g., ethyl acetate/cyclohexane) for baseline separation of polar amines .

- Recrystallization : Optimize solvent pairs (e.g., ethanol/water) based on solubility differences between the product and byproducts .

- Membrane filtration : For large-scale purification, tangential flow filtration (TFF) removes low-MW impurities while retaining the target compound .

Advanced Question: How can AI-driven platforms enhance the exploration of structure-activity relationships (SAR) for this compound?

Methodological Answer:

AI accelerates SAR by:

- Virtual screening : Train neural networks on indazole libraries to predict substituent effects on bioactivity .

- Automated synthesis planning : Platforms like IBM RXN for Chemistry propose retro-synthetic pathways and prioritize routes with high atom economy .

- Data integration : Use tools like KNIME to merge experimental data (e.g., IC50, logD) with public databases (ChEMBL, PubChem) for meta-analyses .

Basic Question: What safety protocols are essential when handling trifluoromethyl-containing compounds during synthesis?

Methodological Answer:

- Ventilation : Use fume hoods rated for volatile fluorinated compounds to prevent inhalation exposure .

- Personal protective equipment (PPE) : Wear chemically resistant gloves (e.g., nitrile) and safety goggles.

- Waste disposal : Neutralize acidic byproducts (e.g., HCl from trifluoromethylation) before disposal in designated halogenated waste containers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.